Cyclobutanecarbothioamide

KATP Channel Pharmacology SUR Subtype Selectivity Vascular Biology

KATP channel researchers need the precise CBTA scaffold to synthesize MCC-134, the only dual SUR1/SUR2B modulator. Generic thioamides or amides fail to replicate this activity. CBTA delivers: - Cyclobutane ring constrains exit vectors for subtype-selective binding. - Thioamide group provides stronger H-bond donor than amides, altering target engagement. - Essential for probing cardiovascular & metabolic KATP channel functions. - ≥95% purity; global shipping.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 156589-97-8
Cat. No. B137928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarbothioamide
CAS156589-97-8
SynonymsCYCLOBUTANECARBOTHIOAMIDE
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=S)N
InChIInChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
InChIKeyTTWOGACPCNPSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanecarbothioamide: KATP Channel Modulator Scaffold


Cyclobutanecarbothioamide (CBTA) is an organic building block of significant interest in medicinal chemistry, combining a conformationally rigid cyclobutane ring with a thioamide functional group (C5H9NS, MW 115.2 g/mol) . This combination imparts unique electronic properties and hydrogen-bonding capacity, making it a valuable intermediate [1]. The compound serves as the critical core scaffold for synthesizing MCC-134 (1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide), a first-in-class pharmacological agent with a unique, dual-activity profile on ATP-sensitive potassium (KATP) channels that cannot be replicated by standard openers or blockers [2].

Rigidity and Electronic Specificity of Cyclobutanecarbothioamide


Generic substitution with simpler thioamides (e.g., cyclopropanecarbothioamide ) or the oxygen-containing amide analog (cyclobutanecarboxamide) fails due to fundamental differences in both geometry and electronic properties. The cyclobutane ring in CBTA provides precise, conformationally constrained exit vectors that are crucial for target binding, unlike smaller or more flexible rings [1]. Critically, the thioamide group's distinct electronic nature—quantifiably stronger acidity and hydrogen-bond donor capacity compared to an amide [2]—dramatically alters target engagement and metabolic stability. These differences are not incremental; they are decisive in achieving the unique, SUR-subtype selective pharmacology observed in CBTA-derived drug candidates like MCC-134, which standard amide-based building blocks cannot recapitulate.

Quantitative Differentiation Evidence for Cyclobutanecarbothioamide


MCC-134 Dual SUR Agonism and Antagonism

The CBTA derivative MCC-134 exhibits a unique pharmacological profile impossible to achieve with standard KATP channel openers. While pinacidil selectively activates the SUR2 receptor, MCC-134 is a dual-activity agent: it is a full agonist on the vascular smooth muscle-type SUR2B/Kir6.2 channel but an inverse agonist (antagonist) on the pancreatic-type SUR1/Kir6.2 channel [1]. This profile allows for tissue-specific modulation. Over ten types of KATP channel openers or blockers cannot reproduce this specific dual action [2].

KATP Channel Pharmacology SUR Subtype Selectivity Vascular Biology

MCC-134 SUR2B Activation vs. Pinacidil

The CBTA-derived compound MCC-134 directly activates KATP channels in native tissue. In voltage-clamp experiments on pig urethral smooth muscle cells, MCC-134 produced a concentration-dependent inward K+ current, which was suppressed by the KATP blocker glibenclamide [1]. The amplitude of the current induced by 100 µM MCC-134 was approximately 50% of that induced by an equimolar (100 µM) concentration of the standard opener pinacidil, providing a clear benchmark of its functional effect [1].

Electrophysiology Smooth Muscle Physiology Comparative Pharmacology

Thioamide vs. Amide: Hydrogen Bond Donor Strength

A fundamental chemical differentiation between cyclobutanecarbothioamide and its amide analog, cyclobutanecarboxamide, lies in the acidity of the functional group. At the class level, thioamides are stronger acids and thus stronger hydrogen bond donors than corresponding amides [1]. This is supported by quantitative pKa data for representative compounds: the pKa of thioacetamide (13.4) is dramatically different from the protonated form of acetamide (pKa = -0.62), indicating the neutral thioamide is a much stronger acid than its amide counterpart [REFS-2, REFS-3].

Physical Organic Chemistry Molecular Recognition Drug Design

Application Scenarios for Cyclobutanecarbothioamide


Tissue-Selective KATP Channel Pharmacological Probes

CBTA is the definitive building block for synthesizing MCC-134 and its analogs, which serve as unique pharmacological tools to dissect the roles of SUR1- and SUR2B-containing KATP channels. Unlike standard openers (pinacidil, diazoxide) or blockers (glibenclamide), MCC-134 can simultaneously activate vascular SUR2B channels while inhibiting pancreatic SUR1 channels [1]. This profile, directly derived from the CBTA scaffold, enables experiments probing tissue-specific channel function in cardiovascular and metabolic research, which is impossible with any other single commercially available precursor.

Conformationally Constrained Bioisosteres

The cyclobutane ring in CBTA serves as a crucial conformationally restricted bioisostere in drug design. It can lock a pharmacophore into a bioactive conformation, potentially enhancing binding affinity and selectivity for protein targets compared to more flexible linear or larger-ring analogs [1]. The thioamide group further functions as a stronger hydrogen-bond donor than a classical amide, a class-level property used to strengthen target interactions or modify physicochemical and ADME properties [2]. Procuring CBTA enables exploration of this specific combined chemical space.

Thioamide Heterocycles and Metal Chelators

The thioamide group in CBTA is more reactive toward nucleophiles and electrophiles than its oxo-analog, serving as a versatile synthetic handle for constructing complex sulfur-containing heterocycles like thiazoles, which are prevalent in pharmaceuticals and agrochemicals [1]. Furthermore, the thiocarbonyl group's ability to form stable complexes with metal ions positions CBTA as a potential ligand or precursor for designing novel enzyme inhibitors and chelating agents, a significant advantage over analogous amides with weaker metal-coordinating abilities [2].

Technical Documentation Hub

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